
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a difluoromethoxy group, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure contributes to its diverse biological activities, making it a candidate for various pharmaceutical applications:
-
Anticancer Activity :
- Compounds containing oxadiazole rings have been extensively studied for their anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against glioblastoma cell lines, indicating potential as anti-cancer agents .
- A study on similar oxadiazole compounds revealed significant apoptosis in cancer cells, suggesting that 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline may exhibit comparable effects .
- Antidiabetic Effects :
- Antimicrobial Properties :
Agrochemical Applications
The unique properties of this compound also make it suitable for agrochemical applications:
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Pesticide Development :
- The compound's biological activity could be harnessed to develop new pesticides or herbicides, targeting specific pests while minimizing environmental impact.
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Plant Growth Regulators :
- Research into similar compounds suggests potential use as plant growth regulators, enhancing crop yields and resistance to diseases.
Case Study 1: Anticancer Efficacy
In vitro studies on similar oxadiazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against LN229 glioblastoma cells and showed promising results in inducing apoptosis through DNA damage mechanisms .
Case Study 2: Antidiabetic Activity
In vivo studies using genetically modified Drosophila melanogaster models indicated that certain oxadiazole derivatives effectively lowered glucose levels. This suggests that this compound may also possess similar antidiabetic properties worth exploring further .
Mechanism of Action
The mechanism of action of 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but lacks the oxadiazole ring.
4-(Difluoromethoxy)aniline: Similar structure but with the difluoromethoxy group in a different position.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline lies in its combination of the difluoromethoxy group, oxadiazole ring, and aniline moiety. This combination imparts distinct chemical and biological properties that are not present in similar compounds, making it a valuable tool for various applications .
Biological Activity
3-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, with the CAS number 1779133-70-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H11F2N3O2, with a molecular weight of 303.26 g/mol. The structural components include a difluoromethoxy group and an oxadiazole ring, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that oxadiazole derivatives inhibited the growth of human breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various bacterial strains, it exhibited notable inhibitory effects, indicating potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the difluoromethoxy group significantly affect the biological activity of the compound. For instance, variations in the substituents on the phenyl ring can enhance or diminish its efficacy against specific biological targets. This highlights the importance of careful structural optimization in drug design .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Reduction in cytokine production | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that this compound inhibited TNF-alpha production in LPS-stimulated macrophages by interfering with NF-kB signaling pathways. This suggests a promising approach for developing anti-inflammatory therapies.
Properties
Molecular Formula |
C15H11F2N3O2 |
---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-6-4-9(5-7-12)13-19-14(22-20-13)10-2-1-3-11(18)8-10/h1-8,15H,18H2 |
InChI Key |
KQTXJOHGOFAOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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